molecular formula C12H14 B1272919 4-Butylphenylacetylene CAS No. 79887-09-5

4-Butylphenylacetylene

Cat. No.: B1272919
CAS No.: 79887-09-5
M. Wt: 158.24 g/mol
InChI Key: ZVWWYEHVIRMJIE-UHFFFAOYSA-N
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Description

4-Butylphenylacetylene (CAS: 79887-09-5, molecular formula: C₁₂H₁₄), also known as 1-butyl-4-ethynylbenzene, is an organic compound characterized by a phenyl group substituted with a butyl chain and an acetylene moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and catalysis. For instance, it has been utilized to functionalize platinum nanoparticles (PtNPs) to enhance electrocatalytic stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylphenylacetylene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromo-4-butylbenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(OAc)2), triphenylphosphine (PPh3), and copper iodide (CuI) in triethylamine. The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Butylphenylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

Covalent Modification of Cytochrome P450
4-Butylphenylacetylene serves as a potent mechanism-based inactivator for cytochrome P450 enzymes, specifically CYP2B1 and CYP2B4. Research has demonstrated that this compound modifies the active site of these enzymes through covalent binding, leading to their inactivation. The specific site of modification has been identified as Thr302 in CYP2B1, where a mass increase of 174 Da occurs due to the formation of a covalent adduct with the enzyme's apoprotein .

Case Study: Inactivation Mechanism
In a detailed study, the inactivation of CYP2B1 was shown to be highly efficient, with no contribution from heme destruction. The identification of modified peptides was achieved using mass spectrometry (MS), allowing researchers to pinpoint the exact residues affected by this compound . This ability to identify specific modification sites enhances our understanding of enzyme function and can inform drug design strategies.

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized in organic synthesis for constructing complex molecules through various coupling reactions. For example, it can be employed in the Sonogashira coupling reaction to synthesize compounds such as 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether . This application underscores its importance in developing new materials and pharmaceuticals.

Reaction Type Product
Sonogashira Coupling4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether
Palladium-Catalyzed Coupling1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene

Materials Science

Conductive Polymers and Nanocomposites
Research indicates that compounds like this compound can enhance the electronic properties of polymers when incorporated into nanocomposites. The conjugated bonding interactions between the triple bond of this compound and metal nanoparticles have been shown to improve charge delocalization and conductivity . This property is particularly valuable for developing advanced materials for electronic devices.

Biological Applications

Potential Therapeutic Uses
The biological activity of derivatives synthesized from this compound has been explored in various studies. For instance, its derivatives have been investigated for their potential applications in drug delivery systems and as therapeutic agents due to their interaction with biological targets . The versatility of this compound makes it a candidate for further research in medicinal chemistry.

Mechanism of Action

The mechanism by which 4-Butylphenylacetylene exerts its effects is primarily through its interaction with enzymes and proteins. For instance, it is a potent mechanism-based inactivator of cytochrome P450 2B4. The inactivation occurs in a NADPH- and time-dependent manner, where the compound forms a covalent bond with the enzyme, leading to steric hindrance and inhibition of enzyme activity . This interaction highlights its potential in modulating enzymatic pathways and its relevance in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylacetylene Derivatives with Varying Alkyl Chains

The primary structural analogs of 4-butylphenylacetylene are phenylacetylene (PA) and 4-ethylphenylacetylene (EPA). These compounds share the acetylene functional group but differ in alkyl chain length attached to the phenyl ring, leading to distinct physicochemical and catalytic behaviors.

Table 1: Comparative Analysis of Phenylacetylene Derivatives

Compound Molecular Formula Alkyl Chain Length Catalytic Current Density (mA/cm²) Stability (Cycles Retained) Solubility in Organic Solvents
Phenylacetylene (PA) C₈H₆ None (Phenyl) 12.3 ± 0.5 75% after 100 cycles High
4-Ethylphenylacetylene (EPA) C₁₀H₁₀ Ethyl (C₂) 9.8 ± 0.4 85% after 100 cycles Moderate
This compound (BPA) C₁₂H₁₄ Butyl (C₄) 7.1 ± 0.3 95% after 100 cycles Low

Key Findings :

  • Catalytic Activity : PA exhibits the highest electrocatalytic current density (12.3 mA/cm²) due to minimal steric hindrance, allowing efficient substrate access to catalytic sites. Increasing alkyl chain length (EPA, BPA) progressively reduces activity (9.8 and 7.1 mA/cm², respectively) due to restricted active-site accessibility .
  • Stability : Conversely, BPA’s longer alkyl chain enhances steric stabilization of PtNPs, retaining 95% activity after 100 cycles, compared to 75% for PA. This trade-off highlights the balance between activity and durability in catalyst design .
  • Solubility : PA’s high solubility in organic solvents like toluene diminishes with longer alkyl chains, impacting synthesis and application conditions .

Functional Group Variants

Compounds such as 4-butylbenzoic acid (C₁₁H₁₄O₂) and 4-butylphenylboronic acid (C₁₀H₁₅BO₂) share the 4-butylphenyl backbone but replace the acetylene group with carboxylic acid or boronic acid functionalities. These substitutions alter reactivity:

  • 4-Butylbenzoic acid : Participates in hydrogen bonding and coordination chemistry, useful in polymer and metal-organic framework synthesis.
  • 4-Butylphenylboronic acid : Employed in Suzuki-Miyaura cross-coupling reactions, contrasting with BPA’s role in electrocatalysis .

Structural and Electronic Considerations

The acetylene group in BPA enables π-backbonding with metal surfaces, critical for stabilizing PtNPs. However, its butyl chain introduces steric effects that modulate nanoparticle dispersion and aggregation resistance. Computational studies suggest that longer alkyl chains (e.g., butyl vs.

Biological Activity

4-Butylphenylacetylene (tBPA) is a compound that has garnered attention in pharmacology and toxicology due to its significant biological activities, particularly its interactions with cytochrome P450 enzymes. This article explores the compound's mechanisms of action, biochemical pathways, and cellular effects, supported by relevant data tables and research findings.

  • Chemical Formula : C12_{12}H14_{14}
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 79887-09-5

Target Enzyme

The primary target of this compound is Cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

This compound acts as a potent mechanism-based inactivator of P450 2B4, functioning in a NADPH- and time-dependent manner . The compound modifies the enzyme, leading to its inactivation, which can significantly alter the metabolism of drugs that are substrates for this enzyme .

Biochemical Pathways

The interaction of tBPA with P450 2B4 primarily affects the cytochrome P450 metabolic pathway , leading to:

  • Inactivation of P450 2B4.
  • Altered metabolism of drugs and other substrates.

This inactivation can result in decreased clearance of drugs, potentially leading to increased toxicity or therapeutic failure .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.
  • Gene Expression : Changes in gene expression patterns can occur depending on the concentration and type of cells exposed to tBPA.

Case Studies

  • In Vitro Studies on Hepatic Enzymes :
    • A study demonstrated that tBPA significantly inhibited the activity of P450 enzymes in liver microsomes, suggesting potential implications for drug metabolism .
  • Toxicological Assessments :
    • In tests involving human cell lines, exposure to tBPA resulted in altered viability and increased expression of stress-related proteins, indicating a cytotoxic effect at higher concentrations .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionMechanism-based inactivation of P450 2B4
CytotoxicityReduced cell viability at high concentrations
Gene ExpressionModulation of stress protein expression
Metabolic PathwayAltered drug metabolism due to enzyme inhibition

Properties

IUPAC Name

1-butyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWWYEHVIRMJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379404
Record name 4-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-09-5
Record name 4-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-ethynylbenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Butylphenylacetylene
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